molecular formula C5H12ClNO B1316304 4-Hydroxypiperidine hydrochloride CAS No. 5382-17-2

4-Hydroxypiperidine hydrochloride

Cat. No. B1316304
CAS RN: 5382-17-2
M. Wt: 137.61 g/mol
InChI Key: VKCORPXOKYDINR-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine hydrochloride is a derivative of piperidine . It is used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . It can also be used in the study of copper-catalyzed N - versus O -arylation .


Synthesis Analysis

The synthesis of 4-Hydroxypiperidine has been reported . It participates in the synthesis of 4- (4′-hydroxypiperidino)-4-phenylcyclohexanol and 1- (4-hydroxypiperidino)cyclohexanecarbonitrile . A mixture of tert-butyl 4-hydroxypiperidine- 1 -carboxylate and HCl was stirred for 2 h at room temperature to afford the title compound .


Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Hydroxypiperidine hydrochloride is suitable for use in the Ugi-multi component reaction (MCR) to study the use of miniaturised-synthesis and Total Analysis System (mSYNTAS) in solution phase synthesis and on-line analysis of Ugi-MCRs . It may be used in the synthesis of acetic acid-piperidine-4-yl ester .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine hydrochloride has a molecular weight of 137.61 g/mol . It has a melting point of 86-90 °C and a boiling point of 108-114 °C/10 mmHg . It is soluble in methanol .

Scientific Research Applications

Synthesis of IP (PGI2 receptor) Agonist

4-Hydroxypiperidine hydrochloride can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist . This application is significant in the field of medicinal chemistry, where the development of selective agonists can lead to new therapeutic strategies.

Study of Copper-Catalyzed N - versus O -Arylation

This compound can also be used in the study of copper-catalyzed N - versus O -arylation . This research is crucial in the field of organic chemistry, as it provides insights into the selectivity of copper-catalyzed reactions, which are widely used in the synthesis of complex organic molecules.

Use in Ugi-Multi Component Reaction (MCR)

4-Hydroxypiperidine hydrochloride is suitable for use in the Ugi-multi component reaction (MCR) . This application is important in the field of synthetic chemistry, where multi-component reactions are used to efficiently construct complex molecules from simple starting materials.

Miniaturised-Synthesis and Total Analysis System (mSYNTAS)

This compound can be used to study the use of miniaturised-synthesis and Total Analysis System (mSYNTAS) in solution phase synthesis and on-line analysis of Ugi-MCRs . This application is significant in the field of analytical chemistry, where the development of miniaturised systems can lead to more efficient and cost-effective analytical methods.

Synthesis of Acetic Acid-Piperidine-4-yl Ester

4-Hydroxypiperidine hydrochloride may be used in the synthesis of acetic acid-piperidine-4-yl ester . This application is important in the field of synthetic chemistry, where the development of new synthetic routes can lead to the efficient production of complex molecules.

Pharmaceutical Applications

Piperidine derivatives, including 4-Hydroxypiperidine, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, and the development of new piperidine derivatives can lead to the discovery of new drugs .

Mechanism of Action

Target of Action

4-Hydroxypiperidine hydrochloride, also known as piperidin-4-ol hydrochloride, has been found to be a potent antagonist of the human H3 receptor . The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the synthesis and release of histamine .

Mode of Action

As an antagonist, 4-Hydroxypiperidine hydrochloride binds to the H3 receptor, preventing histamine from binding to its receptor. This blockage inhibits the normal function of the receptor, leading to increased release of histamine .

Biochemical Pathways

The increased release of histamine can affect various biochemical pathways. Histamine plays a crucial role in the immune response, acting as a mediator of immediate hypersensitivity reactions. It also plays a role in the regulation of physiological function in the gut and acts as a neurotransmitter .

Result of Action

The antagonistic action of 4-Hydroxypiperidine hydrochloride on the H3 receptor leads to increased release of histamine. This can result in enhanced immune responses, increased gastric acid secretion, and potential effects on neurotransmission .

Safety and Hazards

4-Hydroxypiperidine hydrochloride may cause severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCORPXOKYDINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202099
Record name 4-Hydroxypiperidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine hydrochloride

CAS RN

5382-17-2
Record name 4-Hydroxypiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypiperidinium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypiperidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxypiperidinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can the provided research tell us about the structure-activity relationship (SAR) of piperidine derivatives, particularly regarding the influence of substituents on their activity?

A1: The research on 2,3-dimethyl analogues of the reversed ester of pethidine [] highlights the impact of stereochemistry and substituent positioning on biological activity. Specifically, the study found that:

    Q2: Are there any insights from the provided research on the potential applications of piperidine derivatives in medicinal chemistry?

    A2: While not focusing on piperidin-4-ol hydrochloride itself, the research on 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols [] hints at the potential of piperidine derivatives in medicinal chemistry. Although the study doesn't provide specific activity data, the synthesis and investigation of these compounds suggest an interest in their potential biological properties, possibly related to their structural similarities to known bioactive molecules. Further research is needed to explore the specific applications and mechanisms of action of this class of compounds.

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